molecular formula C6H4BrN3 B567061 7-Bromo-1H-pirazolo[4,3-b]piridina CAS No. 1256806-33-3

7-Bromo-1H-pirazolo[4,3-b]piridina

Número de catálogo: B567061
Número CAS: 1256806-33-3
Peso molecular: 198.023
Clave InChI: UYPCJEWLLVESSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“7-Bromo-1H-pyrazolo[4,3-b]pyridine” is a heterocyclic compound . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . For instance, one study described the synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . Another study summarized comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .

Aplicaciones Científicas De Investigación

Introducción

7-Bromo-1H-pirazolo[4,3-b]piridina: pertenece a la familia de las pirazolopiridinas, que son compuestos heterocíclicos bicíclicos. Existe en dos formas isoméricas: el isómero 1H y el isómero 2H (Figura 1). Estas estructuras se asemejan mucho a las bases púricas adenina y guanina .

Métodos de síntesis

Se han explorado varios métodos sintéticos para obtener derivados de this compound. En particular, estos métodos se centran en ensamblar el sistema pirazolopiridina. Los investigadores han investigado tanto pirazoles como piridinas preformados como materiales de partida. Las ventajas y desventajas de estos métodos se han estudiado sistemáticamente .

a. Propiedades anticancerígenas: Los estudios han explorado el potencial de este compuesto como agente anticancerígeno. Su estructura única e interacciones con los objetivos celulares lo convierten en un candidato prometedor para futuras investigaciones.

b. Inhibidores de quinasas: Ciertos derivados de this compound exhiben actividad inhibitoria de quinasas. Las quinasas juegan un papel crucial en las vías de señalización celular, y apuntar a ellas puede conducir a beneficios terapéuticos.

c. Efectos antiinflamatorios: Se han estudiado las propiedades antiinflamatorias del compuesto. Puede modular las respuestas inflamatorias, haciéndolo relevante para afecciones como la artritis reumatoide y otras enfermedades inflamatorias.

d. Trastornos neurológicos: Los investigadores han explorado su potencial en el tratamiento de trastornos neurológicos. Sus interacciones con los receptores de neurotransmisores y las vías neuronales son de interés.

e. Actividad antiviral: Estudios preliminares sugieren que los derivados de this compound pueden exhibir efectos antivirales. Las investigaciones se centran en su capacidad para inhibir la replicación viral.

f. Propiedades fotofísicas: Se han evaluado las propiedades de fluorescencia de los compuestos sintetizados. Estas propiedades pueden ser útiles para aplicaciones de imagen y diagnóstico .

Safety and Hazards

While specific safety and hazard information for “7-Bromo-1H-pyrazolo[4,3-b]pyridine” is not available, it’s important to note that chemicals in this class should be handled with care, as they may pose risks such as skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Direcciones Futuras

Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that “7-Bromo-1H-pyrazolo[4,3-b]pyridine” and similar compounds may continue to be a focus of research in the future.

Mecanismo De Acción

Target of Action

The primary targets of 7-Bromo-1H-pyrazolo[4,3-b]pyridine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Mode of Action

7-Bromo-1H-pyrazolo[4,3-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways . The compound’s interaction with these targets results in changes in these pathways.

Biochemical Pathways

The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . The compound’s interaction with its targets leads to changes in these pathways, affecting the downstream effects.

Pharmacokinetics

One of the synthesized pyrazolo[3,4-b]pyridine derivatives showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of 7-Bromo-1H-pyrazolo[4,3-b]pyridine’s action include the inhibition of TRKA . This inhibition can lead to a decrease in the proliferation of certain cell lines . For example, one of the derivatives inhibited the proliferation of the Km-12 cell line .

Análisis Bioquímico

Biochemical Properties

7-Bromo-1H-pyrazolo[4,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with enzymes such as tropomyosin receptor kinases, which are involved in cell proliferation and differentiation . The interaction between 7-Bromo-1H-pyrazolo[4,3-b]pyridine and these enzymes typically involves binding to the active site, thereby inhibiting the enzyme’s activity. Additionally, 7-Bromo-1H-pyrazolo[4,3-b]pyridine can interact with proteins and other biomolecules, influencing various biochemical pathways .

Cellular Effects

The effects of 7-Bromo-1H-pyrazolo[4,3-b]pyridine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Bromo-1H-pyrazolo[4,3-b]pyridine can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the Ras/Erk and PI3K/Akt pathways . This inhibition leads to reduced cell growth and increased apoptosis, highlighting the compound’s potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 7-Bromo-1H-pyrazolo[4,3-b]pyridine exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, leading to enzyme inhibition. This binding can result in the disruption of normal biochemical processes, ultimately affecting cell function . Additionally, 7-Bromo-1H-pyrazolo[4,3-b]pyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-1H-pyrazolo[4,3-b]pyridine have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Bromo-1H-pyrazolo[4,3-b]pyridine remains stable under specific conditions, allowing for prolonged observation of its effects . Over time, the compound’s impact on cellular processes such as apoptosis and cell cycle regulation becomes more pronounced, providing insights into its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 7-Bromo-1H-pyrazolo[4,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, 7-Bromo-1H-pyrazolo[4,3-b]pyridine can induce adverse effects such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

7-Bromo-1H-pyrazolo[4,3-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as hydroxylation and conjugation, which are mediated by enzymes like cytochrome P450 . These metabolic processes influence the compound’s bioavailability and efficacy, as well as its potential side effects .

Transport and Distribution

Within cells and tissues, 7-Bromo-1H-pyrazolo[4,3-b]pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The distribution of 7-Bromo-1H-pyrazolo[4,3-b]pyridine is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 7-Bromo-1H-pyrazolo[4,3-b]pyridine plays a significant role in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 7-Bromo-1H-pyrazolo[4,3-b]pyridine may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . This localization is crucial for the compound’s ability to influence cellular processes and achieve its therapeutic effects .

Propiedades

IUPAC Name

7-bromo-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPCJEWLLVESSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NNC2=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737318
Record name 7-Bromo-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256806-33-3
Record name 7-Bromo-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (0.6 g, 2.62 mmol) in toluene (26.2 ml) was added potassium acetate (0.308 g, 3.14 mmol) and acetic anhydride (0.743 ml, 7.86 mmol). The mixture was stirred for 15 minutes and isopentyl nitrite (0.806 ml, 6.02 mmol) was added and the reaction was heated at 85° C. for 4 hours. The reaction was cooled and partitioned between ethyl acetate (75 mL) and water (75 mL). The organic layer was separated, dried over MgSO4, and concentrated to a brown oil. The oil was purified on silica column chromatography eluted with methanol:dichloromethane (3:97). Concentration of product fractions afforded 7-bromo-1H-pyrazolo[4,3-b]pyridine (90 mg, 0.454 mmol, 17.35% yield) as an amber solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.71 (1H, d, J=4.80 Hz) 8.32-8.40 (1H, m) 8.40-8.51 (1H, m) 13.89 (1H, br. s.). MS [M+H] found 197.9.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.308 g
Type
reactant
Reaction Step One
Quantity
0.743 mL
Type
reactant
Reaction Step One
Quantity
26.2 mL
Type
solvent
Reaction Step One
Quantity
0.806 mL
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.